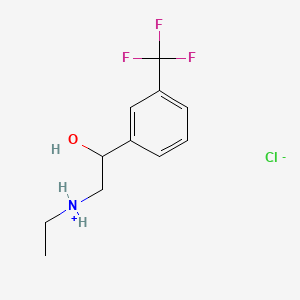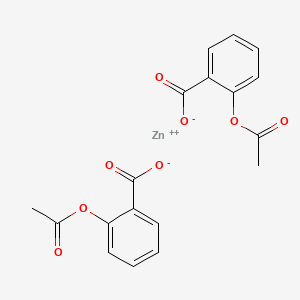
Zinc o-acetylsalicylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Zinc o-acetylsalicylate can be synthesized through the reaction of zinc oxide with acetylsalicylic acid. The reaction typically involves dissolving acetylsalicylic acid in an organic solvent such as ethanol, followed by the addition of zinc oxide. The mixture is then heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, solvent concentration, and reaction time, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Zinc o-acetylsalicylate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form zinc hydroxide and acetylsalicylic acid.
Substitution: It can participate in substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under mild conditions.
Substitution: Various reagents such as amines or alcohols under controlled conditions.
Major Products Formed
Hydrolysis: Zinc hydroxide and acetylsalicylic acid.
Substitution: Depending on the reagent used, different substituted acetylsalicylic acid derivatives are formed.
科学研究应用
Zinc o-acetylsalicylate has a wide range of applications in scientific research:
作用机制
The mechanism of action of zinc o-acetylsalicylate involves the inhibition of cyclooxygenase (COX) enzymes, similar to acetylsalicylic acid. By inhibiting COX enzymes, it reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory and analgesic effects . Additionally, the presence of zinc ions may contribute to its therapeutic effects by enhancing the stability and bioavailability of the compound .
相似化合物的比较
Similar Compounds
Acetylsalicylic Acid (Aspirin): The parent compound of zinc o-acetylsalicylate, widely used as an anti-inflammatory and analgesic agent.
Zinc Salicylate: Another zinc salt of salicylic acid, used for its anti-inflammatory properties.
Uniqueness
This compound is unique due to its combination of zinc and acetylsalicylic acid, which provides enhanced stability and bioavailability compared to acetylsalicylic acid alone. The presence of zinc ions also contributes to its therapeutic effects, making it a promising compound for various applications .
属性
CAS 编号 |
70875-96-6 |
|---|---|
分子式 |
C18H14O8Zn |
分子量 |
423.7 g/mol |
IUPAC 名称 |
zinc;2-acetyloxybenzoate |
InChI |
InChI=1S/2C9H8O4.Zn/c2*1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h2*2-5H,1H3,(H,11,12);/q;;+2/p-2 |
InChI 键 |
QERFJLRDDKQIKF-UHFFFAOYSA-L |
规范 SMILES |
CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


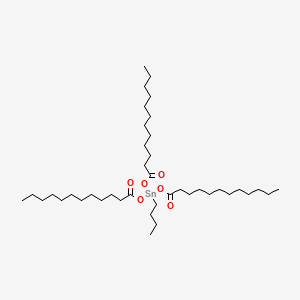

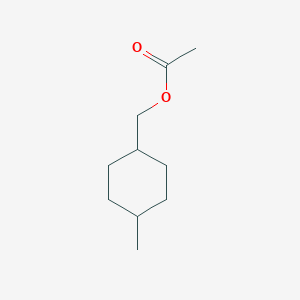
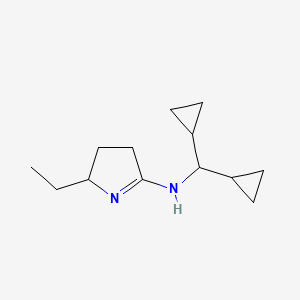
![1-Methyl-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one](/img/structure/B13758231.png)
![N-Allyl-6-chlorobenzo[d]thiazol-2-amine](/img/structure/B13758232.png)

![(6-(Dimethylamino)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13758241.png)




